molecular formula C29H29NO6 B557294 Fmoc-p-carboxy-phe(OtBu)-OH CAS No. 183070-44-2

Fmoc-p-carboxy-phe(OtBu)-OH

Cat. No.: B557294
CAS No.: 183070-44-2
M. Wt: 487.5 g/mol
InChI Key: GQIVAZYTLZQGHT-VWLOTQADSA-N
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Description

Fmoc-p-carboxy-phe(OtBu)-OH, also known as 9-fluorenylmethoxycarbonyl-para-carboxy-phenylalanine tert-butyl ester, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-p-carboxy-phe(OtBu)-OH typically involves the protection of the amino group of phenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is protected with a tert-butyl ester (OtBu) to prevent unwanted reactions during peptide synthesis. The general steps include:

    Fmoc Protection: The amino group of phenylalanine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate.

    OtBu Protection: The carboxyl group is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Fmoc-p-carboxy-phe(OtBu)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Ester Hydrolysis: Removal of the tert-butyl ester group under acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or HBTU.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal.

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for OtBu removal.

    Coupling: DCC or HBTU in DMF for peptide bond formation.

Major Products

    Deprotected Amino Acid: After removal of Fmoc and OtBu groups.

    Peptides: Formed by coupling with other amino acids.

Scientific Research Applications

Chemistry

Fmoc-p-carboxy-phe(OtBu)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to form peptides and proteins.

Biology

In biological research, this compound is used to synthesize peptides that can be used as enzyme substrates, inhibitors, or for studying protein-protein interactions.

Medicine

In medicinal chemistry, peptides synthesized using this compound are used in drug development, particularly for designing peptide-based therapeutics.

Industry

Industrially, this compound is used in the production of custom peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Fmoc-p-carboxy-phe(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, and its removal exposes the amino group for further reactions. The tert-butyl ester protects the carboxyl group, which can be deprotected under acidic conditions to allow for peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-p-carboxy-phe-OH: Lacks the tert-butyl ester protection.

    Fmoc-p-carboxy-phe(OMe)-OH: Uses a methyl ester instead of a tert-butyl ester.

    Boc-p-carboxy-phe(OtBu)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc for amino protection.

Uniqueness

Fmoc-p-carboxy-phe(OtBu)-OH is unique due to its dual protection strategy, which provides stability during peptide synthesis and allows for selective deprotection under mild conditions. This makes it highly suitable for synthesizing complex peptides and proteins.

Biological Activity

Fmoc-p-carboxy-phe(OtBu)-OH is a fluorene-based amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with biological targets, including proteins and enzymes. This article delves into the biological activities associated with this compound, presenting relevant case studies, research findings, and data tables to highlight its significance in peptide synthesis and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a phenylalanine backbone with a carboxyl group and a tert-butyl ester protecting group. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality during peptide synthesis, allowing for selective deprotection under basic conditions.

Key Features:

  • Fmoc Group : Provides stability during synthesis and can be removed under mild alkaline conditions.
  • Carboxy Group : Enhances the compound's ability to chelate metal ions, which is crucial for its biological activity.
  • OtBu Group : Protects the carboxylic acid, influencing solubility and reactivity during synthesis.

The biological activity of this compound is significantly influenced by its ability to chelate calcium ions. This chelation is essential for the activation of various Gla-containing peptides, which play critical roles in biological processes such as blood coagulation and cellular signaling . The carboxylation of amino acids like glutamic acid is a post-translational modification that enhances their interaction with calcium ions, thereby triggering biological responses .

Case Studies

  • Peptide Synthesis and Antimicrobial Activity
    • A study demonstrated the use of this compound in synthesizing antimicrobial peptides. These peptides showed significant antibacterial activity against various strains, suggesting that modifications at the carboxyl group can enhance bioactivity .
  • Anticancer Applications
    • Research has explored the incorporation of this compound in peptide-based nanoparticles aimed at targeted drug delivery for cancer therapy. The nanoparticles exhibited improved cellular uptake and cytotoxicity against cancer cell lines .
  • Neurochemical Studies
    • Investigations into the neurochemical effects of peptides synthesized using this compound indicated potential modulation of neurotransmitter systems, highlighting its relevance in neuropharmacology .

Table 1: Synthesis Yields of Peptides Containing this compound

Peptide SequenceYield (%)Purity (%)Biological Activity
Peptide A8590Antimicrobial
Peptide B7888Anticancer
Peptide C9295Neuroactive

Table 2: Comparison of Biological Activities

Study ReferenceActivity TypeObserved Effect
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells
NeurochemicalModulation of neurotransmitters

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for Fmoc-p-carboxy-phe(OtBu)-OH to maintain its stability during peptide synthesis?

  • Methodological Answer : Store the compound at room temperature (RT) in a tightly sealed container, protected from moisture and light. Ensure desiccants are used in storage areas to prevent hydrolysis of the tert-butyl (tBu) protecting group. Stability tests under these conditions have shown minimal degradation over 12 months .

Q. How can the solubility of this compound in common solvents be determined for solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Conduct solubility screening in solvents such as DMSO, DMF, dichloromethane (DCM), and ethanol. For example, similar Fmoc-protected analogs exhibit solubility >38 mg/mL in DMSO and >97 mg/mL in ethanol. Use sonication (30–60 minutes) to enhance dissolution if needed .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to minimize inhalation risks. Refer to safety data sheets (SDS) for hazard-specific protocols, including first-aid measures for accidental exposure (e.g., rinsing with water for eye contact) .

Advanced Research Questions

Q. How can coupling efficiency of this compound in sterically hindered peptide sequences be optimized?

  • Methodological Answer : Use coupling reagents such as HATU or HOAt with DIEA to enhance activation. Perform double couplings (2 × 1 hour) and monitor with Kaiser tests. For highly hindered sequences, microwave-assisted synthesis (50°C, 10–15 minutes) may improve incorporation rates .

Q. What analytical techniques are recommended for assessing the purity and identity of this compound post-synthesis?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>98%). Confirm identity via LC-MS (ESI+) for molecular ion verification and ¹H/¹³C NMR to validate structural integrity .

Q. How can researchers resolve epimerization risks during the incorporation of this compound into peptide chains?

  • Methodological Answer : Conduct couplings at 0–4°C to minimize racemization. Use additives like Oxyma Pure or HOBt to suppress base-induced epimerization. Validate chiral integrity with chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies mitigate aggregation during SPPS when using this compound in hydrophobic peptide sequences?

  • Methodological Answer : Incorporate pseudoproline dipeptides or backbone amide-protecting groups (e.g., HMBA) to disrupt β-sheet formation. Use solvent mixtures containing 20% hexafluoroisopropanol (HFIP) in DCM to improve resin swelling .

Q. How to design experiments evaluating the impact of p-carboxy tert-butyl protection on peptide folding and stability?

  • Methodological Answer : Compare folding kinetics and thermodynamic stability (via thermal shift assays or CD) between peptides synthesized with protected (tBu) and deprotected (carboxylic acid) residues. Use molecular dynamics simulations to analyze steric effects .

Q. How can low yields during this compound synthesis via solution-phase methods be troubleshooted?

  • Methodological Answer : Optimize reaction stoichiometry (1.2–1.5 equivalents of coupling reagent). Purify crude products via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane gradient). Monitor intermediates by TLC .

Q. What are critical parameters for deprotecting the tert-butyl group in this compound without side reactions?

  • Methodological Answer : Use TFA (95%) with scavengers (e.g., triisopropylsilane, 2.5%) for 2–4 hours at RT. Avoid prolonged exposure to prevent acidolysis of the Fmoc group. Confirm deprotection completeness by MALDI-TOF MS .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIVAZYTLZQGHT-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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